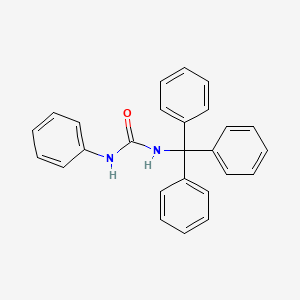
N-Phenyl-N'-(triphenylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-tritylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a trityl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-tritylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with tritylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-Phenyl-3-tritylurea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. After the reaction is complete, the product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-tritylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 1-Phenyl-3-tritylurea into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and trityl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-tritylurea oxides, while reduction can produce phenyl-tritylamines.
Applications De Recherche Scientifique
1-Phenyl-3-tritylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: 1-Phenyl-3-tritylurea is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mécanisme D'action
The mechanism by which 1-Phenyl-3-tritylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(2-thiazolyl)-2-thiourea: This compound shares structural similarities with 1-Phenyl-3-tritylurea but contains a thiazole ring instead of a trityl group.
1-Phenyl-3-methylurea: Another related compound, differing by the presence of a methyl group instead of a trityl group.
Uniqueness: 1-Phenyl-3-tritylurea is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
24308-39-2 |
|---|---|
Formule moléculaire |
C26H22N2O |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-phenyl-3-tritylurea |
InChI |
InChI=1S/C26H22N2O/c29-25(27-24-19-11-4-12-20-24)28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H,(H2,27,28,29) |
Clé InChI |
MPZGIBWJFIASAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


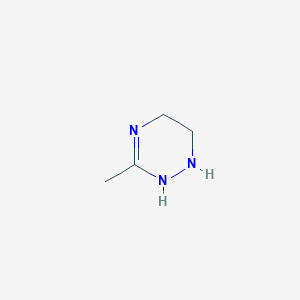
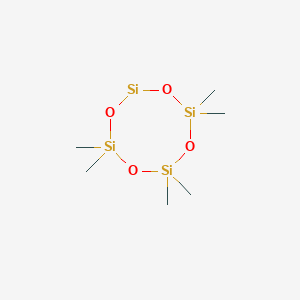
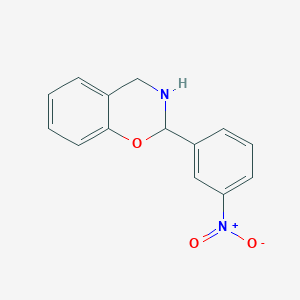
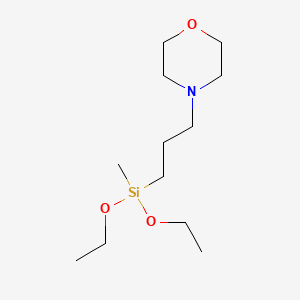
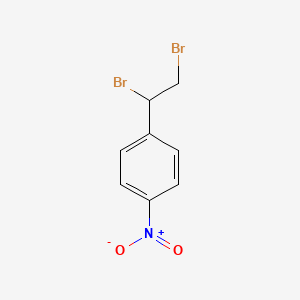
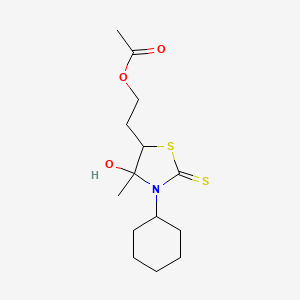
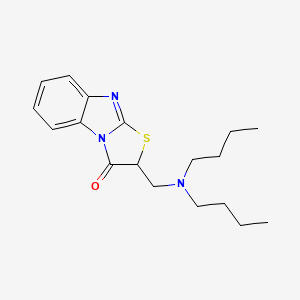
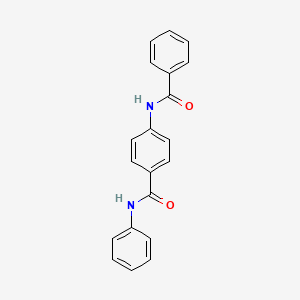
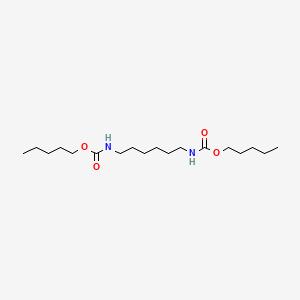
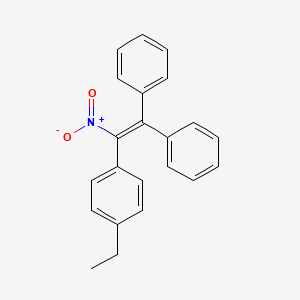

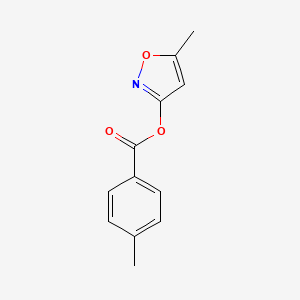
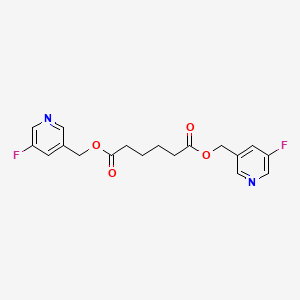
amino}benzoic acid](/img/structure/B14705315.png)
